

# Physicochemical Properties of Levocetirizine Dihydrochloride: An In-depth Technical Guide

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Compound of Interest		
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### **Abstract**

**Levocetirizine dihydrochloride**, the R-enantiomer of cetirizine, is a potent and selective second-generation histamine H1 receptor antagonist. Its efficacy and favorable safety profile are intrinsically linked to its physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **levocetirizine dihydrochloride**, including its chemical structure, solubility, melting point, pKa, and polymorphic forms. Detailed experimental protocols for the determination of these properties are provided, and key molecular interactions and experimental workflows are visualized to facilitate a deeper understanding for researchers and drug development professionals.

## **Chemical Structure and Identification**

Levocetirizine is the levorotatory R-enantiomer of cetirrizine. Its systematic name is 2-(2-{4-[(R)-(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)acetic acid, dihydrochloride salt. The presence of a chiral center at the carbon atom bonded to the chlorophenyl and phenyl groups is a key structural feature.



Identifier	Value
Chemical Formula	C21H25ClN2O3·2HCl
Molecular Weight	461.81 g/mol [1]
CAS Number	130018-87-0[2]
Appearance	White to off-white crystalline powder[3]

# **Solubility**

**Levocetirizine dihydrochloride** is classified as a highly soluble drug.[4] Its solubility is pH-dependent, a critical factor influencing its dissolution and absorption in the gastrointestinal tract.

Solvent	Solubility	Reference
Water	Freely soluble	[4]
Methanol	Soluble	[2]
Ethanol	Soluble	[2]
Acetone	Insoluble	[2]
Methylene Chloride	Insoluble	[2]

### pH-Dependent Solubility Profile

рН	Average Solubility (mg/mL) at 37 °C	Reference
1.2 (0.1N HCI)	967.9 ± 0.36	[5]
4.5 (acetate buffer)	830.8 ± 0.34	[5]
6.8 (phosphate buffer)	726.2 ± 0.25	[5]



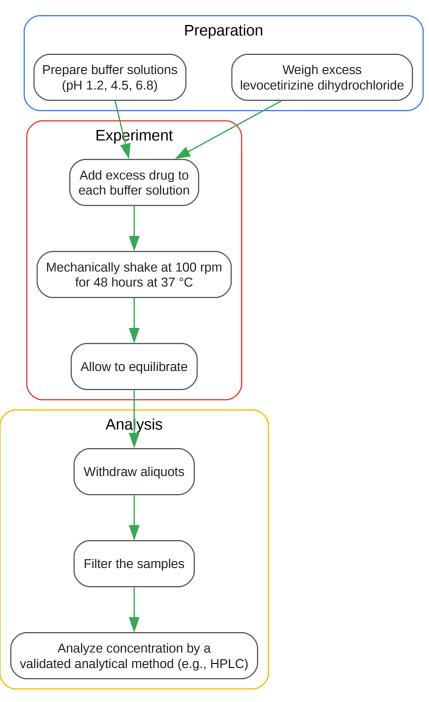
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# Experimental Protocol: pH-Dependent Solubility Determination[5]

A detailed experimental protocol for determining the pH-dependent solubility of **levocetirizine dihydrochloride** is outlined below.



### Workflow for pH-Dependent Solubility Determination



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Workflow for pH-Dependent Solubility Determination



- Preparation of Buffers: Prepare buffer solutions at pH 1.2 (0.1N HCl), 4.5 (acetate buffer), and 6.8 (phosphate buffer) according to pharmacopeial standards.
- Sample Preparation: Add an excess amount of levocetirizine dihydrochloride to flasks containing the prepared buffer solutions.
- Equilibration: The flasks are then mechanically shaken at 100 rpm for 48 hours in a shaker bath maintained at  $37 \pm 0.5$  °C to ensure equilibrium is reached.[5]
- Sampling and Analysis: After the incubation period, aliquots are withdrawn, filtered to remove
  undissolved solids, and the concentration of levocetirizine dihydrochloride in the filtrate is
  determined using a validated analytical method, such as High-Performance Liquid
  Chromatography (HPLC).

## **Melting Point**

The melting point of a crystalline solid is a key indicator of its purity.

Property	Value	Reference
Melting Point	215 - 220 °C	[6]

# Experimental Protocol: Melting Point Determination by Capillary Method[2]

The melting point of **levocetirizine dihydrochloride** can be determined using the capillary melting point apparatus.



# Sample Preparation Finely powder the dry sample Pack the sample into a capillary tube (2.5-3.5 mm height) Measurement Place the capillary tube in the melting point apparatus Rapidly heat to ~10-15 °C below the expected melting point Heat slowly (1-2 °C/min) Observe and record the temperature

#### Workflow for Capillary Melting Point Determination

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range from onset to complete melting

#### Workflow for Capillary Melting Point Determination

• Sample Preparation: A small quantity of finely powdered levocetirizine dihydrochloride is packed into a capillary tube, which is sealed at one end.



- Apparatus Setup: The capillary tube is placed in a melting point apparatus.
- Heating: The sample is heated at a controlled rate. A rapid heating rate can be used initially
  to determine an approximate melting range, followed by a slower heating rate (e.g., 1-2 °C
  per minute) near the expected melting point to ensure accuracy.
- Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded to define the melting range.

## **Acid Dissociation Constant (pKa)**

The pKa values of a drug substance are crucial for predicting its ionization state at different physiological pHs, which in turn affects its solubility, absorption, distribution, and receptor binding. Levocetirizine has three ionizable groups: a carboxylic acid and two nitrogen atoms in the piperazine ring. While the pKa of levocetirizine is not directly reported in all literature, it is expected to be very similar to that of its racemate, cetirizine.

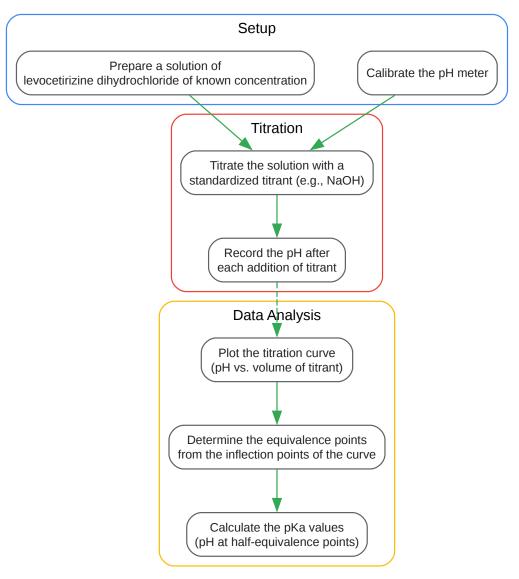
Ionizable Group	pKa Value (of Cetirizine)	Reference
Carboxylic Acid	~2.2	
Piperazine Nitrogen	~2.9	_
Piperazine Nitrogen	~8.0	_

# Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a common and accurate method for determining the pKa of a substance.



#### Workflow for pKa Determination by Potentiometric Titration



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Workflow for pKa Determination by Potentiometric Titration



- Solution Preparation: A solution of **levocetirizine dihydrochloride** of a known concentration is prepared in a suitable solvent (e.g., water).
- Titration: The solution is titrated with a standardized solution of a strong base (e.g., sodium hydroxide).
- pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points, which correspond to the points of inflection on the titration curve.

## **Polymorphism**

The ability of a solid material to exist in more than one form or crystal structure is known as polymorphism. Different polymorphic forms can exhibit different physicochemical properties, including solubility and stability. **Levocetirizine dihydrochloride** has been reported to exist in different crystalline forms.

Form I: The crystal structure of **levocetirizine dihydrochloride** Form I has been determined using synchrotron X-ray powder diffraction data. It crystallizes in the monoclinic space group P21/n.[7]

A patent has also described a crystalline form of levocetirizine hydrochloride characterized by specific peaks in its X-ray powder diffraction (XRPD) pattern.[8]

# **Experimental Protocol: Characterization of Polymorphic Forms**

X-ray powder diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are key techniques for identifying and characterizing polymorphs.

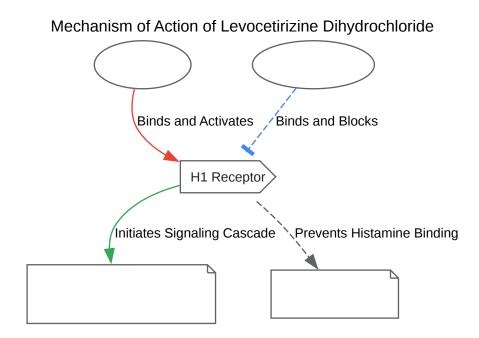
• X-ray Powder Diffraction (XRPD): The sample is irradiated with X-rays, and the diffraction pattern, which is unique to a specific crystal structure, is recorded.



Differential Scanning Calorimetry (DSC): The sample is heated at a constant rate, and the
heat flow to or from the sample is measured relative to a reference. Events such as melting,
crystallization, and solid-solid transitions can be detected. For instance, a DSC thermogram
of a crystalline form of cetirizine dihydrochloride showed endothermic peaks around 195°C
and 215°C.

## **Mechanism of Action: H1 Receptor Antagonism**

Levocetirizine exerts its therapeutic effect through the selective and potent antagonism of the histamine H1 receptor. Histamine is a key mediator in allergic reactions, and by blocking its action at the H1 receptor, levocetirizine prevents the downstream signaling that leads to allergic symptoms.



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Mechanism of Action of Levocetirizine Dihydrochloride

## **Experimental Protocol: H1 Receptor Binding Assay**



The affinity of levocetirizine for the H1 receptor can be determined through competitive binding assays.

- Membrane Preparation: Membranes from cells expressing the human H1 receptor are prepared.
- Incubation: The membranes are incubated with a radiolabeled H1 receptor antagonist (e.g., [3H]mepyramine) in the presence of varying concentrations of levocetirizine.
- Separation and Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the bound fraction is measured using liquid scintillation counting.
- Data Analysis: The concentration of levocetirizine that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>) is determined. The inhibition constant (Ki), which reflects the affinity of the drug for the receptor, can then be calculated. Competition experiments have shown that levocetirizine binds with high affinity to human H1 histamine receptors, with a Ki value of approximately 3 nM.

### Conclusion

The physicochemical properties of **levocetirizine dihydrochloride** are well-characterized and contribute to its clinical profile as an effective and well-tolerated antihistamine. Its high solubility ensures good absorption, while its specific binding to the H1 receptor underlies its potent pharmacological activity. A thorough understanding of these properties, supported by robust experimental methodologies, is essential for the development of new formulations and for ensuring the quality and efficacy of **levocetirizine dihydrochloride**-containing drug products.

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